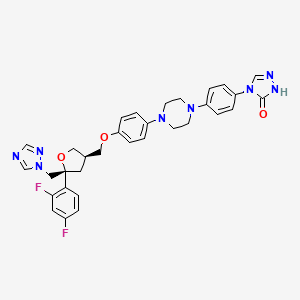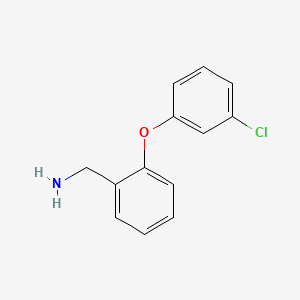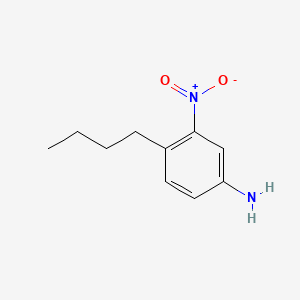![molecular formula C18H22ClNO4 B599674 tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 1011482-37-3](/img/structure/B599674.png)
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromanone derivatives, such as the one you’re asking about, are a class of compounds that belong to oxygen-containing heterocycles . They are often used as building blocks in designing drugs and exhibit a broad range of biological and pharmaceutical activities .
Synthesis Analysis
Chromanones can be synthesized through various methods. For instance, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Another method involved Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles .Molecular Structure Analysis
The structure of chromanone derivatives consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . Unlike chromone, chromanone has a single C2–C3 bond .Chemical Reactions Analysis
Chromanones can undergo various chemical reactions. For example, they can participate in Michael addition reactions with acrylonitrile in the presence of K2CO3 in tert-butyl alcohol under reflux conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Analysis
Synthesis Routes and Derivation : Meyers et al. (2009) described efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the query chemical. This compound provides a convenient entry point for novel compounds, offering access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Crystal Structure Studies : Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, closely related to the query chemical, revealing significant insights into the molecular packing driven by strong hydrogen bonds in the crystal structure (Didierjean et al., 2004).
Molecular Synthesis : Teng et al. (2006) reported an efficient synthesis approach for a spirocyclic oxindole analogue, which is closely related to the query chemical. This approach highlights key steps like dianion alkylation and cyclization, useful in synthesizing complex spirocyclic structures (Teng et al., 2006).
Intermediate for Biologically Active Compounds : A study by Kong et al. (2016) synthesized an important intermediate compound using tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating its utility in the development of biologically active compounds like crizotinib (Kong et al., 2016).
Stereochemical Studies : Marin et al. (2004) synthesized tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, starting from Boc-Asp-O(t)Bu. The stereochemistry of these derivatives can provide insights into the properties of the query chemical (Marin et al., 2004).
Biomedical Research Implications
Anticancer Drug Development : Zhang et al. (2018) developed a rapid synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in small molecule anticancer drugs. This highlights the potential role of similar compounds in developing new anticancer therapies (Zhang et al., 2018).
Scaffold for Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, providing a new scaffold for preparing substituted piperidines, potentially relevant for pharmacological applications (Harmsen et al., 2011).
Industrial and Pharmacological Synthesis
- Construction of Chromone Derivatives : Faridoon et al. (2016) applied Baylis-Hillman methodology in the synthesis of tert-butyl 2 H -chromene-3-carboxylates, leading to chromone-3-carboxylate esters. This method is relevant for the synthesis of chromone derivatives, which have various industrial and pharmacological applications (Faridoon et al., 2016).
Mecanismo De Acción
The mechanism of action of chromanone derivatives can vary widely depending on their specific structure and the biological system they interact with. They have been found to exhibit a broad range of biological and pharmaceutical activities, such as antibiotic, antiparasitic, anticancer, and anti-HIV activities .
Safety and Hazards
The safety and hazards associated with chromanone derivatives can vary widely depending on their specific structure. For example, tert-butyl chloride, a related compound, is classified as a highly flammable liquid and vapor . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety protocols .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 6-chloro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSWDSAVXRAHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678056 |
Source


|
| Record name | tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |
CAS RN |
1011482-37-3 |
Source


|
| Record name | tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

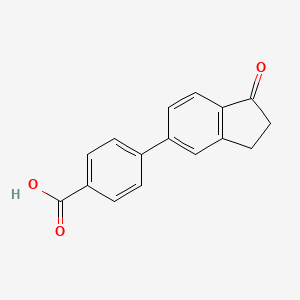
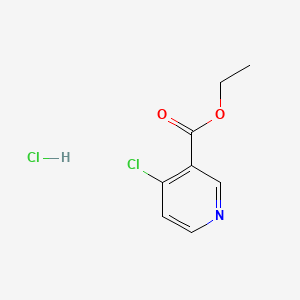
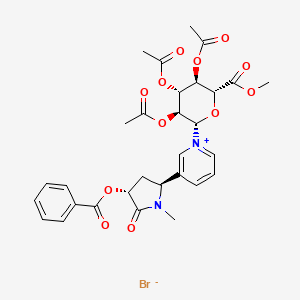

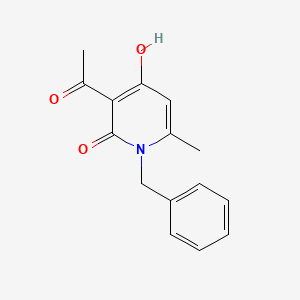
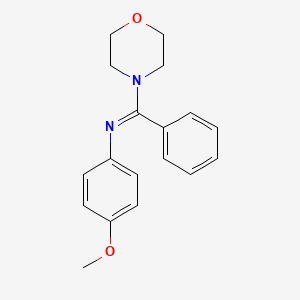
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
